2-(2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetonitrile
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Description
2-(2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetonitrile is a useful research compound. Its molecular formula is C15H14ClN3O2 and its molecular weight is 303.75. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties
A significant focus of scientific research on compounds similar to 2-(2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetonitrile involves their synthesis and characterization. For example, the study on oximino(2,6-dichlorophenyl)acetonitrile, H(2,6-diCl-PhCO), related to the family of cyanoximes, reveals its potent inhibition of Carbonyl Reductase, an enzyme involved in developing resistance to anticancer treatments. This compound, characterized by various physical, electrochemical, and spectroscopic methods, including X-ray analysis, exhibits a weak acid property with pKa=6.17 and forms a columnar structure in its crystal, extended along the c-direction by slipped π–π stacking interactions and interconnected via H-bonding (Adu Amankrah et al., 2021).
Molecular Interactions and Crystal Structures
Research into the cyanoacetylation of pyrimidines has yielded hydrogen-bonded dimers, π-stacked hydrogen-bonded chains, and hydrogen-bonded chains of edge-fused rings. These structures demonstrate the variability in molecular assembly and interactions based on minor changes in molecular constitution, contributing to the understanding of molecular design and synthesis for potential applications in drug development and materials science (Trilleras et al., 2008).
Antimicrobial Evaluation
Another avenue of research explores the antimicrobial properties of compounds structurally similar to this compound. For instance, the synthesis and evaluation of new pyrimidines and condensed pyrimidines for antimicrobial activity against Gram-positive and Gram-negative bacteria demonstrate the potential for developing novel antimicrobial agents. This research aligns with the ongoing need for new drugs to combat resistant microbial strains (Abdelghani et al., 2017).
Photophysical and Photochemical Properties
The photokinetics of pyrimidinones, part of the (6-4) photolesions formed from pyrimidine bases on DNA, have been studied for their solvent impact. This research contributes to understanding the secondary photochemistry of DNA damage and repair mechanisms, highlighting the significant effect of the solvent on the photophysical and photochemical properties of such compounds (Ryseck et al., 2013).
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-13(6-9-20)15(21)19(8-7-17)14(18-10)11-2-4-12(16)5-3-11/h2-5,20H,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMBVNATFXIWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)Cl)CC#N)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.